1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine
Description
1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine is a complex phospholipid derivative. This compound is notable for its unique structure, which includes a diazirine moiety, making it useful in various scientific research applications, particularly in the field of photoaffinity labeling.
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[10-[[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methoxy]-10-oxodecanoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H70F3IN3O10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-22-25-40(52)57-33-37(34-59-61(54,55)58-30-29-50(2,3)4)60-41(53)26-23-20-17-16-19-21-24-39(51)56-32-35-27-28-36(31-38(35)47)42(48-49-42)43(44,45)46/h27-28,31,37H,5-26,29-30,32-34H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMUBPQMRBSKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H70F3IN3O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine typically involves multiple steps:
Esterification: The initial step involves the esterification of glycerophosphocholine with palmitic acid.
Diazirine Incorporation: The diazirine moiety is introduced through a reaction with 2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl alcohol.
Decanedioyl Monoester Formation: The final step involves the formation of the decanedioyl monoester through a reaction with decanedioic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis would generally follow the same steps as outlined above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the diazirine moiety or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazirine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized phospholipid derivatives, while reduction could lead to modified diazirine-containing compounds.
Scientific Research Applications
1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine is primarily used in scientific research, particularly in the following areas:
Photoaffinity Labeling: The diazirine moiety allows the compound to be used as a photoaffinity label, enabling the study of protein-lipid interactions.
Membrane Studies: The compound is used to investigate the properties and behavior of biological membranes.
Drug Delivery: Research into lipid-based drug delivery systems often utilizes this compound to study the encapsulation and release of therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine involves its incorporation into biological membranes. Upon exposure to UV light, the diazirine moiety forms a highly reactive carbene intermediate, which can covalently bind to nearby biomolecules, such as proteins. This allows researchers to identify and study the interactions between lipids and proteins at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphoethanolamine: Similar structure but with a phosphoethanolamine head group.
1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphoserine: Similar structure but with a phosphoserine head group.
Uniqueness
The uniqueness of 1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine lies in its specific combination of a diazirine moiety with a glycerophosphocholine backbone. This combination allows for versatile applications in photoaffinity labeling and membrane studies, making it a valuable tool in biochemical research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
